Glyceryl dibehenate

Description

Properties

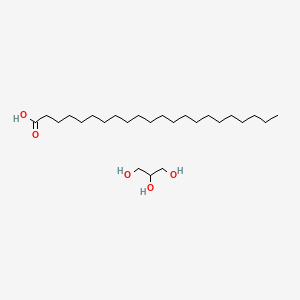

IUPAC Name |

docosanoic acid;propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;4-1-3(6)2-5/h2-21H2,1H3,(H,23,24);3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNVYIUJKRRNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64366-79-6, 446021-95-0 | |

| Record name | 1,2,3-Propanetriol, homopolymer, docosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64366-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Propanetriol, homopolymer, monodocosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446021-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

432.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77538-19-3, 99880-64-5 | |

| Record name | Glycerol behenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77538-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl dibehenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099880645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to Glyceryl Dibehenate: Chemical Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl dibehenate, a diester of glycerol (B35011) and behenic acid, is a versatile lipid excipient widely utilized in the pharmaceutical and cosmetic industries.[1] It is a key component in various drug delivery systems, valued for its biocompatibility, safety, and unique physicochemical properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of glyceryl dibehenate, with a focus on its role in modern drug development.

Chemical Structure and Identity

Glyceryl dibehenate is chemically known as docosanoic acid, diester with 1,2,3-propanetriol.[2] It is important to note that the commercially available product often referred to as "glyceryl behenate" is typically a mixture of mono-, di-, and tribehenate esters of glycerol, with the dibehenate form being the predominant component.[1] A well-known commercial example is Compritol® 888 ATO, which consists of approximately 12-18% glyceryl monobehenate, 52-54% glyceryl dibehenate, and 28-32% glyceryl tribehenate. The primary fatty acid is behenic acid (>85%).

The general chemical structures of the main components of commercial glyceryl behenate (B1239552) are depicted below:

-

Glyceryl Monobehenate: CCCCCCCCCCCCCCCCCCCCC(=O)OCC(O)CO

-

Glyceryl Dibehenate: CCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)O

-

Glyceryl Tribehenate: CCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC[1]

Physicochemical Properties

The functional performance of glyceryl dibehenate in pharmaceutical formulations is dictated by its physicochemical properties. A summary of these properties is presented in the tables below.

Identification and General Properties

| Property | Value | References |

| Chemical Name | Docosanoic acid, diester with 1,2,3-propanetriol | [2] |

| Synonyms | Glycerol dibehenate, Glyceryl didocosanoate | [2] |

| CAS Number | 99880-64-5 (for diester) | [2] |

| Molecular Formula | C47H92O5 (for 1,3-dibehenate) | [2] |

| Molecular Weight | 737.23 g/mol (for 1,3-dibehenate) | |

| Appearance | Fine white to off-white powder or hard, waxy solid with a faint odor. | [3] |

Solubility Profile

| Solvent | Solubility | References |

| Water | Practically insoluble | [3][] |

| Ethanol (95%) | Practically insoluble | [3][] |

| Chloroform | Soluble (especially when heated) | [3][] |

| Dichloromethane | Soluble (when heated) | [] |

| Hexane | Practically insoluble | [] |

| Mineral Oil | Practically insoluble | [] |

Thermal Properties

| Property | Value | References |

| Melting Point | 65–77 °C | [] |

| Thermal Stability | Emits acrid smoke and irritating fumes upon decomposition at high temperatures. | [] |

Applications in Drug Development

Glyceryl dibehenate's lipid nature and solid form at room temperature make it a valuable excipient in a variety of pharmaceutical applications.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Glyceryl dibehenate is a cornerstone in the formulation of SLNs and NLCs, which are advanced drug delivery systems for enhancing the bioavailability of poorly soluble drugs.[5] It serves as the solid lipid matrix that encapsulates the active pharmaceutical ingredient (API). These lipid nanoparticles can be engineered for targeted drug delivery and controlled release.

Tablet and Capsule Lubricant

In oral solid dosage forms, glyceryl dibehenate is an effective lubricant, typically used in concentrations of 1-3%.[] It reduces the friction between the tablet surface and the die wall during the ejection process, preventing sticking and picking issues.[6] It is often considered a suitable alternative to magnesium stearate (B1226849), particularly for formulations where magnesium stearate may cause dissolution delays or compatibility problems.[6]

Controlled-Release Matrix Former

As a matrix-forming agent, glyceryl dibehenate can be used to formulate sustained-release tablets.[7] The lipid matrix controls the release of water-soluble drugs through a diffusion mechanism, allowing for a prolonged therapeutic effect and potentially reducing dosing frequency.

Taste Masking and Coating Agent

The waxy nature of glyceryl dibehenate makes it suitable for taste masking of bitter APIs and as a coating agent for tablets and capsules. The coating can also provide protection for moisture-sensitive drugs.

Experimental Protocols

This section outlines general methodologies for key experiments involving glyceryl dibehenate. Researchers should adapt these protocols based on their specific equipment and formulation.

Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This is a widely used method for producing SLNs with glyceryl dibehenate.

Methodology:

-

Preparation of the Lipid Phase: Glyceryl dibehenate and the lipophilic API are melted together at a temperature approximately 5-10°C above the melting point of the lipid.

-

Preparation of the Aqueous Phase: A surfactant (e.g., Poloxamer 188, Tween 80) is dissolved in purified water and heated to the same temperature as the lipid phase.

-

Emulsification: The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

-

Homogenization: The coarse emulsion is then subjected to high-pressure homogenization (HPH) for a specified number of cycles and pressure to reduce the particle size to the nanometer range.

-

Cooling and Solidification: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

Tablet Manufacturing by Direct Compression with Glyceryl Dibehenate as a Lubricant

Direct compression is a common and efficient method for tablet manufacturing.

Methodology:

-

Sieving: The API and other excipients (e.g., filler, binder, disintegrant) are individually sieved through an appropriate mesh size to ensure particle size uniformity.

-

Blending: The sieved API and excipients, except for the lubricant, are blended in a suitable blender (e.g., V-blender, bin blender) for a predetermined time to achieve a homogenous mixture.

-

Lubrication: Glyceryl dibehenate is added to the blend and mixed for a shorter duration (typically 2-5 minutes) to ensure adequate lubrication without overlubrication, which could negatively impact tablet hardness and dissolution.

-

Compression: The final lubricated blend is compressed into tablets using a tablet press with appropriate tooling. In-process controls such as tablet weight, hardness, thickness, and friability are monitored.

Dissolution Testing of Tablets Containing Glyceryl Dibehenate

Dissolution testing is a critical quality control test to ensure the drug release from the tablet is consistent and meets specifications.

Methodology:

-

Apparatus: A USP-compliant dissolution apparatus (e.g., Apparatus 2 - Paddle) is used.

-

Dissolution Medium: A specified volume of a suitable dissolution medium (e.g., phosphate (B84403) buffer pH 6.8, 0.1 N HCl) is placed in the dissolution vessels and equilibrated to 37 ± 0.5°C.

-

Procedure: A tablet is placed in each vessel, and the apparatus is operated at a specified paddle speed (e.g., 50 rpm).

-

Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time points (e.g., 15, 30, 45, 60, 90, 120 minutes). The withdrawn volume is replaced with fresh, pre-warmed medium.

-

Analysis: The concentration of the dissolved API in the samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. The percentage of drug released is then calculated.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to characterize the thermal properties of glyceryl dibehenate, such as its melting point and polymorphism.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the glyceryl dibehenate sample (typically 3-5 mg) is placed in an aluminum DSC pan, which is then hermetically sealed.

-

Instrumentation: The analysis is performed using a calibrated DSC instrument. An empty sealed pan is used as a reference.

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 100°C) under an inert nitrogen atmosphere.

-

Data Analysis: The heat flow as a function of temperature is recorded. The melting point is determined from the onset or peak of the endothermic melting transition. The enthalpy of fusion can also be calculated from the peak area.

Mandatory Visualizations

Experimental Workflow for SLN Preparation

Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation using hot homogenization.

Tablet Manufacturing Process Flow

Caption: Process flow for direct compression tablet manufacturing with glyceryl dibehenate.

Thermal Analysis Workflow

Caption: Workflow for the thermal analysis of glyceryl dibehenate using DSC.

Safety and Regulatory Information

Glyceryl behenate is generally regarded as a non-toxic and non-irritant material.[] It is listed in the FDA Inactive Ingredients Guide for use in oral capsules and tablets and is GRAS (Generally Recognized as Safe).[] Standard precautions for handling chemical powders should be observed, such as using in a well-ventilated area and wearing appropriate personal protective equipment.

Conclusion

Glyceryl dibehenate is a highly functional lipid excipient with a well-established safety profile, making it a valuable tool in modern pharmaceutical formulation. Its utility in creating advanced drug delivery systems like SLNs and NLCs, as well as its role as a lubricant and controlled-release agent in conventional dosage forms, underscores its importance in addressing challenges in drug delivery, particularly for poorly soluble compounds. A thorough understanding of its physicochemical properties is essential for formulators to harness its full potential in developing robust and effective pharmaceutical products.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. media.beckman.com [media.beckman.com]

- 5. Tablet Manufacturing Process Flowchart | Pharmaguideline [pharmaguideline.com]

- 6. 3 tools for better lipid nanoparticle size measurements | Malvern Panalytical [malvernpanalytical.com]

- 7. Preparation of Sustained Release Tablet with Minimized Usage of Glyceryl Behenate Using Post-Heating Method - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Characteristics of Glyceryl Dibehenate Powder for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl dibehenate, a diester of behenic acid and glycerol, is a widely utilized lipid excipient in the pharmaceutical industry. Its versatile properties make it an invaluable tool in the formulation of solid oral dosage forms, particularly in sustained-release applications and as a lubricant in tablet and capsule manufacturing. This technical guide provides an in-depth analysis of the core physical characteristics of glyceryl dibehenate powder. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to support formulation development and ensure product quality and performance.

Introduction

Glyceryl dibehenate, commercially available under trade names such as Compritol® 888 ATO, is a fine, white to off-white powder with a faint odor.[1][2] It is composed of a mixture of mono-, di-, and triglycerides of behenic acid, with the diester fraction being predominant (40-60%).[1] This composition contributes to its lipophilic nature and a melting point range suitable for various pharmaceutical processes, including hot-melt extrusion and granulation.[3] A thorough understanding of its physical properties is paramount for its effective application in drug delivery systems.

Physicochemical Properties

The fundamental physicochemical properties of glyceryl dibehenate powder are summarized in the table below. These characteristics are critical for its behavior in various formulation processes.

| Property | Value/Description | References |

| Appearance | Fine, white to off-white powder or hard waxy mass with a faint odor. | [1][2] |

| Solubility | Practically insoluble in water and ethanol (B145695) (95%). Soluble in chloroform (B151607) when heated. | [2] |

| Melting Point | 65–77 °C | [2] |

| Density | Approximately 0.911 g/cm³ |

Powder Characteristics

The powder properties of glyceryl dibehenate are crucial for its performance as a pharmaceutical excipient, particularly in processes like direct compression and capsule filling. These properties influence powder flow, compressibility, and the uniformity of the final dosage form.

| Property | Typical Value | References |

| Particle Size Distribution | ||

| Mean Particle Size | 50 µm | [1] |

| Bulk Density | Data not available in the provided search results. | |

| Tapped Density | Data not available in the provided search results. | |

| Angle of Repose | Data not available in the provided search results. |

Experimental Protocols

The following sections detail the methodologies for determining the key physical characteristics of glyceryl dibehenate powder, based on established pharmacopeial methods and scientific literature.

Particle Size Distribution by Laser Diffraction

Principle: This technique measures the angular distribution of light scattered by a laser beam passing through a dispersed particulate sample. The angle of diffraction is inversely proportional to the particle size.[4]

Methodology:

-

Dispersion: A representative sample of glyceryl dibehenate powder is dispersed in a suitable medium in which it is insoluble, such as water with a surfactant or a non-aqueous solvent. The dispersion is sonicated to break up agglomerates.

-

Analysis: The dispersed sample is circulated through the measurement cell of a laser diffraction analyzer. The instrument records the scattering pattern produced by the particles.

-

Calculation: The particle size distribution is calculated by the instrument's software using the Mie or Fraunhofer theory. The results are typically reported as volume-based distributions, including the d10, d50 (median), and d90 values.[4]

Bulk and Tapped Density

Principle: Bulk density is the ratio of the mass of an untapped powder sample to its volume, including the interparticulate void volume. Tapped density is the increased bulk density attained after mechanically tapping a container containing the powder sample.[5] These parameters are determined according to USP General Chapter <616>.[6][7]

Methodology (Method I - Graduated Cylinder):

-

Sample Preparation: A sufficient quantity of glyceryl dibehenate powder is passed through a 1.0 mm sieve to break up any agglomerates.

-

Bulk Density Determination:

-

A known mass (e.g., 100 g) of the powder is gently introduced into a tared 250 mL graduated cylinder.

-

The volume of the untapped powder (V₀) is recorded.

-

The bulk density is calculated as: Bulk Density = Mass / V₀.[5]

-

-

Tapped Density Determination:

-

The graduated cylinder containing the sample is mechanically tapped by raising the cylinder and allowing it to drop under its own weight from a specified height (e.g., 14 ± 2 mm).

-

The volume is recorded after a set number of taps (B36270) (e.g., 10, 500, 1250). Tapping is continued until the volume becomes constant.

-

The final tapped volume (Vf) is recorded.

-

The tapped density is calculated as: Tapped Density = Mass / Vf.[8]

-

Angle of Repose

Principle: The angle of repose is the steepest angle of descent or dip of the slope relative to the horizontal plane when a material is piled. It is a measure of the internal friction between particles and is an indicator of powder flowability.[9] This is determined according to USP General Chapter <1174>.[9][10]

Methodology (Fixed Funnel Method):

-

Apparatus: A funnel with a specified orifice diameter is fixed at a set height above a flat, horizontal surface.

-

Procedure: The glyceryl dibehenate powder is allowed to flow through the funnel onto the surface, forming a conical pile. The flow is stopped once the apex of the cone reaches the funnel's orifice.

-

Measurement: The height (h) and the radius (r) of the base of the powder cone are measured.

-

Calculation: The angle of repose (θ) is calculated using the following equation: θ = tan⁻¹(h/r).

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point and other thermal transitions of the material.[11][12]

Methodology:

-

Sample Preparation: A small, accurately weighed amount of glyceryl dibehenate powder (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Analysis: The sample and reference pans are placed in the DSC instrument. They are then heated at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses the melting point of the material.

-

Data Acquisition: The instrument records the heat flow to the sample relative to the reference as a function of temperature. The melting point is determined as the peak temperature of the endothermic transition.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and relationships relevant to the characterization and application of glyceryl dibehenate powder in pharmaceutical development.

Caption: Workflow for excipient characterization in direct compression.

Caption: Interplay of physical properties and tablet performance.

Conclusion

The physical characteristics of glyceryl dibehenate powder are integral to its functionality as a pharmaceutical excipient. A comprehensive understanding and rigorous evaluation of these properties, utilizing standardized methodologies, are essential for the successful development of robust and effective solid oral dosage forms. This guide provides the foundational knowledge and experimental framework to aid researchers and formulation scientists in harnessing the full potential of this versatile lipid excipient.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. phexcom.com [phexcom.com]

- 3. researchgate.net [researchgate.net]

- 4. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]

- 5. mhlw.go.jp [mhlw.go.jp]

- 6. usp.org [usp.org]

- 7. drugfuture.com [drugfuture.com]

- 8. city.kumamoto.jp [city.kumamoto.jp]

- 9. usp.org [usp.org]

- 10. qualtechproductsindustry.com [qualtechproductsindustry.com]

- 11. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

Glyceryl Dibehenate: A Comprehensive Technical Guide on Melting Point and Thermal Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the melting point and thermal stability of glyceryl dibehenate, a widely used excipient in the pharmaceutical industry. This document consolidates key data, presents detailed experimental protocols, and offers a visual representation of the analytical workflow for characterizing this critical material.

Quantitative Data on Thermal Properties

The following tables summarize the melting point and thermal stability data for glyceryl dibehenate, collated from various scientific sources.

Table 1: Melting Point of Glyceryl Dibehenate

| Melting Point (°C) | Method of Determination | Source(s) |

| 65 - 77 | Not Specified | [1] |

| 69 - 74 | Drop Point | [2] |

| ~70 | Not Specified | [2] |

| 70 | Not Specified | |

| 73 | Differential Scanning Calorimetry (DSC) | [3] |

| 71.2 | Differential Scanning Calorimetry (DSC) | |

| 72.88 | Differential Scanning Calorimetry (DSC) | |

| 83 - 84 | Not Specified |

Table 2: Thermal Stability of Glyceryl Dibehenate

| Experimental Conditions | Observations | Source(s) |

| Hot-Melt Extrusion (up to 180°C) | No significant degradation observed. The composition of mono-, di-, and triglycerides remains stable. | |

| Storage at 25°C/60% RH and 40°C/75% RH (3 and 6 weeks) | No changes in dissolution profile of tablets containing glyceryl dibehenate. | |

| Storage at 60°C (3 and 6 weeks) | A decrease in the dissolution of the Active Pharmaceutical Ingredient (API) was observed in tablets. | |

| Thermogravimetric Analysis (TGA) | In an inert atmosphere (nitrogen), complete vaporization occurs by 300°C, with the onset of mass loss at 199°C. In an oxidizing atmosphere, decomposition can occur, yielding products like acetaldehyde (B116499) and CO. | [4] |

Experimental Protocols

Detailed methodologies for the characterization of the melting point and thermal stability of glyceryl dibehenate are crucial for reproducible and accurate results. The following are standard protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Melting Point Determination

Objective: To determine the melting point and enthalpy of fusion of glyceryl dibehenate.

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of glyceryl dibehenate powder into a standard aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to ensure a closed system. An empty, sealed aluminum pan is to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to provide a stable thermal environment.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Heat the sample at a controlled rate, typically 10°C/min, to a temperature significantly above the melting point (e.g., 100°C).

-

Hold the sample at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at a controlled rate (e.g., 10°C/min).

-

A second heating scan is often performed to assess any changes in the material's thermal properties after the initial melt and recrystallization.

-

-

Data Analysis:

-

The melting point is determined as the onset or peak temperature of the endothermic event on the DSC thermogram.

-

The enthalpy of fusion (ΔH) is calculated by integrating the area under the melting peak.

-

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Objective: To evaluate the thermal stability and decomposition profile of glyceryl dibehenate.

Instrumentation: A Thermogravimetric Analyzer (TGA) capable of precise weight and temperature measurement.

Procedure:

-

Sample Preparation: Accurately weigh 10-20 mg of glyceryl dibehenate powder into a tared TGA pan (typically ceramic or platinum).

-

Instrument Setup:

-

Place the sample pan onto the TGA balance mechanism.

-

Purge the furnace with a selected atmosphere (e.g., inert nitrogen or reactive air) at a constant flow rate (e.g., 20-100 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate, typically 10°C/min or 20°C/min, to a final temperature where complete decomposition is expected (e.g., 600°C).

-

-

Data Analysis:

-

The TGA curve plots the percentage of weight loss as a function of temperature.

-

The onset of decomposition is identified as the temperature at which significant weight loss begins.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum rates of weight loss.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of glyceryl dibehenate.

Caption: Workflow for Thermal Analysis of Glyceryl Dibehenate.

References

Solubility Profile of Glyceryl Dibehenate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of glyceryl dibehenate in various organic solvents. Glyceryl dibehenate, a mixture of esters of behenic acid and glycerin, predominantly containing the diester, is a widely used excipient in the pharmaceutical and cosmetic industries. Its solubility is a critical parameter for formulation development, particularly for lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows to aid researchers in their formulation development endeavors.

Quantitative Solubility Data

Precise quantitative solubility data for glyceryl dibehenate in a wide range of organic solvents is not extensively published in publicly available literature. The information that is available is often qualitative or semi-quantitative. The following table summarizes the known solubility characteristics based on compendial information and scientific publications. It is important to note that solubility is often temperature-dependent, with glyceryl dibehenate generally showing increased solubility at elevated temperatures.

| Organic Solvent | Chemical Class | Solubility Profile | Temperature Conditions | Citation(s) |

| Chloroform | Chlorinated Hydrocarbon | Soluble | Generally soluble, with increased solubility upon heating. A concentration of 60 mg/mL has been used for analytical purposes. | [1] |

| Dichloromethane (Methylene Chloride) | Chlorinated Hydrocarbon | Soluble | Soluble, particularly when heated. | [2][3][4] |

| Xylene | Aromatic Hydrocarbon | Soluble | Soluble when heated. | [5] |

| Isopropyl Alcohol (IPA) | Alcohol | Soluble with heat | Requires heating for solubilization. | [6] |

| Ethanol (96%) | Alcohol | Partly Soluble / Slightly Soluble | Partly soluble in hot ethanol. | [3][4] |

| Ethanol | Alcohol | Practically Insoluble | Generally considered insoluble at ambient temperatures. | [5] |

| Hexane | Aliphatic Hydrocarbon | Practically Insoluble | - | [2] |

| Mineral Oil | Hydrocarbon | Practically Insoluble | - | [2] |

| Ethyl Ether | Ether | Insoluble | - | [5] |

Note: "Practically Insoluble" is a pharmacopeial term generally indicating that more than 10,000 parts of solvent are required to dissolve one part of solute. "Soluble" indicates that from 10 to 30 parts of solvent are required for one part of solute. The solubility of glyceryl dibehenate can be influenced by its specific grade and the exact composition of mono-, di-, and triglycerides.

Experimental Protocols for Solubility Determination

The following are detailed methodologies that can be employed to quantitatively determine the solubility of glyceryl dibehenate in various organic solvents.

Isothermal Shake-Flask Method

This is a widely recognized and reliable method for determining the equilibrium solubility of a solid in a liquid solvent.

Materials and Equipment:

-

Glyceryl Dibehenate (high-purity grade)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature incubator shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of glyceryl dibehenate to a series of glass vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a constant temperature incubator shaker set to the desired temperature (e.g., 25 °C, 37 °C, or an elevated temperature). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be established by taking measurements at different time points until the concentration of the dissolved glyceryl dibehenate remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining solid microparticles.

-

Quantification (Gravimetric Method):

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a vacuum oven at a temperature below the melting point of glyceryl dibehenate.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it again.

-

The difference in weight corresponds to the mass of the dissolved glyceryl dibehenate.

-

-

Calculation: Calculate the solubility in mg/mL or g/100g of solvent.

Visual Method for Solubility Estimation

This method provides a semi-quantitative estimation of solubility and is useful for initial screening.

Materials and Equipment:

-

Glyceryl Dibehenate

-

Selected organic solvents

-

Graduated cylinders or volumetric flasks

-

Vortex mixer

-

Water bath (optional, for elevated temperature studies)

-

Polarized light microscope (optional, for confirming dissolution)

Procedure:

-

Preparation of Solvent: Add a fixed, known volume of the organic solvent to a series of test tubes or vials.

-

Incremental Addition of Solute: Add a small, accurately weighed amount of glyceryl dibehenate to the solvent.

-

Dissolution: Vigorously mix the sample using a vortex mixer until the solid is completely dissolved. If necessary, gentle heating in a water bath can be applied to facilitate dissolution.

-

Observation: Continue adding small, known increments of glyceryl dibehenate, with thorough mixing after each addition, until the solid no longer dissolves and a persistent suspension of undissolved particles is observed.

-

Endpoint Determination: The last addition before saturation is reached can be used to estimate the solubility. For a more accurate determination, the point at which the solution remains clear after a defined period of standing is considered the endpoint.

-

Microscopic Confirmation (Optional): A drop of the saturated solution can be examined under a polarized light microscope to confirm the presence of undissolved crystalline material.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the solubility of glyceryl dibehenate using the isothermal shake-flask method.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Logical Relationships in Solubility Studies

Understanding the factors that influence solubility is crucial for efficient formulation development. The following diagram illustrates the key relationships.

Caption: Factors Influencing Glyceryl Dibehenate Solubility.

This technical guide serves as a foundational resource for professionals working with glyceryl dibehenate. While the provided data offers valuable insights, it is recommended that researchers perform their own quantitative solubility studies using the detailed protocols outlined herein to obtain precise data relevant to their specific materials and formulation requirements.

References

- 1. drugfuture.com [drugfuture.com]

- 2. phexcom.com [phexcom.com]

- 3. GLYCEROL DIBEHENATE CAS#: [m.chemicalbook.com]

- 4. Glycerol Dibehenate - Definition, Characters - British Pharmacopoeia 2025 [nhathuocngocanh.com]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Composition of Glyceryl Dibehenate for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Glyceryl dibehenate, a key excipient in the pharmaceutical industry, is a complex mixture of esters derived from the reaction of glycerin and behenic acid. Its versatile properties, including lubrication, sustained-release matrix formation, and taste-masking, are intrinsically linked to its specific composition of mono-, di-, and triglycerides of behenic acid.[1][2] This technical guide provides an in-depth analysis of the composition of glyceryl dibehenate, complete with quantitative data, detailed experimental protocols for its characterization, and visual representations of its chemical relationships and analytical workflows.

Core Composition: A Mixture of Glycerides

Glyceryl dibehenate is not a single chemical entity but rather a defined mixture of glycerides. The predominant component is the diester, glyceryl dibehenate.[1] However, the presence and relative proportions of monoglycerides (B3428702) and triglycerides are critical to its functionality and are therefore tightly controlled in pharmaceutical-grade material. The United States Pharmacopeia-National Formulary (USP-NF) provides a clear definition of its composition, outlining the acceptable ranges for each glyceride fraction.[3]

Quantitative Composition of Glyceryl Dibehenate

The typical composition of pharmaceutical-grade glyceryl dibehenate, as defined by the USP-NF, is summarized in the table below.[3] Adherence to these specifications ensures the consistent performance of the excipient in drug formulations.

| Component | Specification (USP-NF) |

| Monoglycerides | 15.0% - 23.0% |

| Diglycerides | 40.0% - 60.0% |

| Triglycerides | 21.0% - 35.0% |

Structural Relationship of Glyceride Components

The synthesis of glyceryl dibehenate from glycerol (B35011) and behenic acid results in a mixture of mono-, di-, and triglycerides. The following diagram illustrates the structural relationship between these key components.

References

The Polymorphism of Glyceryl Dibehenate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glyceryl dibehenate, a widely utilized lipid excipient in the pharmaceutical industry, particularly in sustained-release oral dosage forms, exhibits complex polymorphic behavior. This multifaceted crystallinity arises from its composition as a mixture of mono-, di-, and tribehenate esters of glycerol. The existence of various polymorphic forms, including the α, sub-α, and β' crystalline structures, has significant implications for drug product manufacturing, stability, and therapeutic performance. Understanding and controlling the polymorphism of glyceryl dibehenate is therefore critical for the development of robust and reliable drug delivery systems. This technical guide provides a comprehensive overview of the polymorphic forms of glyceryl dibehenate, the analytical techniques for their characterization, detailed experimental protocols, and a thorough discussion of the implications for pharmaceutical development.

Introduction to Glyceryl Dibehenate and its Polymorphism

Glyceryl dibehenate, commercially available as Compritol® 888 ATO, is a lipid excipient valued for its properties as a lubricant, binder, and matrix-forming agent in sustained-release tablet formulations.[1] Its chemical composition is a mixture of approximately 12-18% monobehenin, 52-54% dibehenin, and 28-32% tribehenin (B125710).[2] This inherent heterogeneity is a primary contributor to its complex polymorphic behavior.

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form.[3] These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. Consequently, polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, dissolution rate, and mechanical strength.[3][4] For a pharmaceutical excipient like glyceryl dibehenate, these differences can profoundly impact the manufacturing process and the final product's performance.

The principal polymorphic forms of glyceryl dibehenate are the α, sub-α, and β' forms. The formation of these polymorphs is highly dependent on the processing conditions, particularly the cooling rate from the molten state, and the relative proportions of the mono-, di-, and tribehenin components.[3] The presence of monobehenin, in particular, has been shown to be crucial for the formation of the sub-α and α phases.[3][5]

Physicochemical Properties of Glyceryl Dibehenate Polymorphs

The different polymorphic forms of glyceryl dibehenate can be distinguished by their unique thermal and structural characteristics. While the commercial product is a mixture, studies on the individual components and the mixture under controlled conditions have provided insights into the properties of these polymorphs.

Thermal Properties

Differential Scanning Calorimetry (DSC) is a primary technique for characterizing the thermal properties of glyceryl dibehenate polymorphs. The melting point (T_m) and enthalpy of fusion (ΔH_f) are key parameters that differ between the forms. Generally, the α form is the least stable with the lowest melting point, while the β' form is more stable with a higher melting point.

| Polymorphic Form | Component | Melting Point (°C) | Enthalpy of Fusion (J/g) |

| α (alpha) | Triglycerides | Lower | Lower |

| sub-α (sub-alpha) | Mixture | Transition to α around 45-55°C | Not applicable (solid-solid transition) |

| β' (beta-prime) | Triglycerides | Higher | Higher |

| Commercial Mixture | Compritol® 888 ATO | 65 - 77 | Not specified for individual polymorphs |

Crystallographic Properties

X-ray Diffraction (XRD) is used to probe the crystal structure of the polymorphs, revealing differences in their d-spacings.

| Polymorphic Form | Crystal System | Characteristic d-spacings (Å) |

| α (alpha) | Hexagonal | 4.15 - 4.20 |

| sub-α (sub-alpha) | Orthorhombic | Distinct from α, more stable at room temperature |

| β' (beta-prime) | Orthorhombic | 3.76 - 3.85 and 4.20 |

| β (beta) | Triclinic | 4.50 - 4.60 |

Experimental Protocols for Polymorph Characterization

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting points and enthalpies of fusion of glyceryl dibehenate polymorphs and to study polymorphic transitions.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the glyceryl dibehenate sample into an aluminum DSC pan. Crimp the pan to seal it.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 100°C at a heating rate of 10°C/min.

-

Hold at 100°C for 5 minutes to erase the thermal history.

-

Cool the sample to 0°C at a controlled rate (e.g., 10°C/min for faster cooling to favor α-form, or 0.4°C/min for slower cooling to favor more stable forms).[6][7]

-

Hold at 0°C for 5 minutes.

-

Heat the sample from 0°C to 100°C at 10°C/min to observe the melting of the formed polymorphs.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak maximum (melting point), and the integrated peak area (enthalpy of fusion) for each thermal event.

X-ray Diffraction (XRD)

Objective: To identify the crystalline structure and differentiate between the polymorphic forms of glyceryl dibehenate.

Methodology:

-

Sample Preparation: Prepare a flat powder bed of the glyceryl dibehenate sample on a sample holder. The sample should be of sufficient thickness to ensure proper diffraction.

-

Instrument Setup: Mount the sample holder in the powder diffractometer. Use Cu Kα radiation (λ = 1.5406 Å).

-

Data Collection:

-

Scan the sample over a 2θ range of 2° to 40°.

-

Use a step size of 0.02° and a scan speed of 1°/min.

-

-

Data Analysis: Analyze the resulting diffractogram to identify the characteristic peaks (d-spacings) for each polymorphic form. The positions and relative intensities of the peaks serve as a fingerprint for each polymorph.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain information about the molecular vibrations and short-range order of the different polymorphic forms.

Methodology:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the glyceryl dibehenate sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.

-

Instrument Setup: Place the sample in the FTIR spectrometer.

-

Data Collection:

-

Collect the spectrum over a wavenumber range of 4000 to 400 cm⁻¹.

-

Co-add 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Analyze the vibrational bands in the fingerprint region (1500-700 cm⁻¹). Specific splitting of the CH₂ scissoring and rocking vibrations can be indicative of the packing of the hydrocarbon chains, which differs between polymorphs.

Implications of Polymorphism in Pharmaceutical Development

The polymorphic state of glyceryl dibehenate can have significant consequences for the development, manufacturing, and performance of pharmaceutical products.

Manufacturing and Processability

The mechanical properties of different polymorphs, such as hardness and compressibility, can vary. This can affect tableting processes, leading to issues like capping, lamination, or sticking if the polymorphic form is not controlled. The flow properties of the powder can also be influenced by the crystal habit of the polymorphs.

Drug Product Stability and Shelf-life

Metastable polymorphs (e.g., the α-form) have a thermodynamic driving force to convert to more stable forms over time. This transformation can be initiated by temperature, humidity, or mechanical stress during storage.[4] Such a change in the solid-state of the excipient can alter the microstructure of the dosage form, potentially impacting its performance.

Drug Release and Bioavailability

The polymorphism of glyceryl dibehenate has been a subject of investigation regarding its impact on drug release from sustained-release matrix tablets. The hypothesis is that different polymorphs, having different crystal packing and energetics, could lead to variations in the tortuosity and porosity of the matrix, thereby affecting the drug diffusion rate.

However, some studies have shown that for certain formulations, the drug release profile is not significantly affected by the polymorphic form of glyceryl dibehenate.[6][8] In these cases, it has been suggested that other factors, such as the redistribution of the lipid within the tablet matrix upon storage at elevated temperatures, may play a more dominant role in altering drug release than polymorphic transformations.[8] This indicates that while polymorphism is a critical attribute to monitor, its direct impact on drug release may be formulation-dependent.

Conclusion

The polymorphism of glyceryl dibehenate is a complex phenomenon with important ramifications for the pharmaceutical industry. The existence of multiple crystalline forms necessitates a thorough understanding and control of the solid-state properties of this widely used excipient. While the direct link between glyceryl dibehenate polymorphism and drug release from matrix tablets may be nuanced and formulation-dependent, the potential for polymorphic transitions to affect product stability and manufacturability remains a critical consideration. The application of analytical techniques such as DSC, XRD, and FTIR, guided by robust experimental protocols, is essential for characterizing and controlling the polymorphic behavior of glyceryl dibehenate, ultimately contributing to the development of safe, effective, and reliable drug products.

References

- 1. Glyceryl Dibehenate — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. Semi-solid Preparation [en.alphahi-tech.com]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Polymorphism of glyceryl behenates: from the individual compounds to the pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tabletingtechnology.com [tabletingtechnology.com]

Glyceryl Dibehenate: A Comprehensive Technical Guide for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of glyceryl dibehenate, a versatile lipid excipient widely utilized in the pharmaceutical industry. This document consolidates critical information on its chemical identity, physicochemical properties, and established applications in advanced drug delivery systems. Detailed experimental protocols and workflow visualizations are included to support formulation development and research.

Chemical Identification and Synonyms

Glyceryl dibehenate is a mixture of esters of behenic acid and glycerol, with the diester, glyceryl dibehenate, being the predominant component.[1] It is important to note that commercial products, such as Compritol® 888 ATO, are mixtures of mono-, di-, and triglycerides of behenic acid.[2][3] This variability is reflected in the multiple CAS numbers associated with this substance.

The primary CAS number for Glyceryl Dibehenate is 99880-64-5 .[4][5][6] However, other CAS numbers are also frequently referenced in literature and commercial products, including:

-

77538-19-3 [1]

-

30233-64-8 (for glyceryl monobehenate, a component of the mixture)[8]

-

18641-57-1 (for glyceryl tribehenate, a component of the mixture)[8]

A variety of synonyms are used to refer to glyceryl dibehenate, reflecting its chemical nature and commercial branding. These include:

Physicochemical Properties

The functional properties of glyceryl dibehenate are dictated by its physicochemical characteristics. The following table summarizes key quantitative data for a typical commercial-grade glyceryl dibehenate (Compritol® 888 ATO).

| Property | Value | Reference |

| Appearance | Fine white powder or hard waxy mass | [1][8] |

| Odor | Faint | [1][8] |

| Melting Point | 69.0 to 74.0 °C | [1] |

| Acid Value | ≤ 4.0 mg KOH/g | [1] |

| Saponification Value | 145 to 165 mg KOH/g | [1] |

| Iodine Value | ≤ 3.0 g I₂/100g | [1] |

| Peroxide Value | ≤ 6.0 meq O₂/kg | [1] |

| Free Glycerol Content | ≤ 1.0 % | [1] |

| Monoglycerides Content | 15.0% - 23.0% | [12] |

| Diglycerides Content | 40.0% - 60.0% | [12] |

| Triglycerides Content | 21.0% - 35.0% | [12] |

| Solubility | Soluble in chloroform (B151607) and dichloromethane (B109758) (when heated); practically insoluble in ethanol (B145695) (95%), hexane, mineral oil, and water. | [8] |

Experimental Protocols

Glyceryl dibehenate is a key component in the formulation of various advanced drug delivery systems. Below are detailed methodologies for two common applications: the preparation of Solid Lipid Nanoparticles (SLNs) and the formulation of sustained-release tablets.

Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication

This protocol describes a common method for producing SLNs using glyceryl dibehenate as the lipid matrix.

Materials:

-

Glyceryl dibehenate (e.g., Compritol® 888 ATO)

-

Active Pharmaceutical Ingredient (API)

-

Surfactant (e.g., Poloxamer 188, Tween® 80)

-

Purified water

Methodology:

-

Preparation of the Lipid Phase: The glyceryl dibehenate is melted at a temperature 5-10°C above its melting point (approximately 80°C).[2] The lipophilic API is then dissolved or dispersed in the molten lipid.

-

Preparation of the Aqueous Phase: The surfactant(s) are dissolved in purified water and heated to the same temperature as the lipid phase.[2]

-

Pre-emulsion Formation: The hot lipid phase is dispersed into the hot aqueous surfactant solution under high-shear mixing (e.g., using an Ultra-Turrax) at approximately 8000 rpm for 1-5 minutes to form a coarse oil-in-water emulsion.[2]

-

Homogenization: The pre-emulsion is immediately subjected to high-pressure homogenization (HPH) at a pressure of 500 bar for three cycles. The temperature should be maintained above the melting point of the lipid.[2] Alternatively, ultrasonication can be used for a defined period (e.g., 2-8 minutes) to reduce the particle size.[13]

-

Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down in an ice bath or at room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.[14]

-

Characterization: The SLN dispersion is characterized for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Formulation of Sustained-Release Matrix Tablets by Direct Compression

This protocol outlines the procedure for manufacturing sustained-release tablets where glyceryl dibehenate acts as the matrix-forming agent.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Glyceryl dibehenate (e.g., Compritol® 888 ATO)

-

Filler/binder (e.g., microcrystalline cellulose, lactose)

-

Lubricant (e.g., magnesium stearate)

Methodology:

-

Blending: The API, glyceryl dibehenate, and filler are accurately weighed and blended in a suitable mixer (e.g., a V-blender) for a specified time (e.g., 15 minutes) to ensure uniform distribution.

-

Lubrication: The lubricant is then added to the blend and mixed for a shorter duration (e.g., 3-5 minutes). Over-mixing with the lubricant should be avoided as it can negatively impact tablet hardness and dissolution.

-

Compression: The final blend is compressed into tablets using a tablet press with appropriate tooling. Compression force is a critical parameter that needs to be optimized to achieve the desired tablet hardness and release profile.

-

Optional Post-Heating: To potentially enhance the sustained-release properties and use a minimal amount of glyceryl dibehenate, the compressed tablets can be subjected to a post-heating step.[15][16] This involves storing the tablets in a dry oven at a temperature slightly below or at the melting point of the lipid (e.g., 60-90°C) for a defined period (e.g., 15-45 minutes).[15][16] This process allows the lipid to melt and form a more coherent matrix structure.[16]

-

Characterization: The tablets are evaluated for their physical properties (hardness, friability, weight variation) and, most importantly, for their in-vitro drug release profile using a suitable dissolution apparatus and medium.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solid Lipid Nanoparticle (SLN) Preparation.

Caption: Workflow for Sustained-Release Tablet Formulation.

Conclusion

Glyceryl dibehenate is a well-characterized and highly functional lipid excipient with a proven track record in pharmaceutical formulations. Its utility in creating sustained-release profiles and as a lipid matrix for nanoparticles makes it a valuable tool for drug development professionals. The information and protocols provided in this guide serve as a foundational resource for the effective application of glyceryl dibehenate in the development of advanced drug delivery systems.

References

- 1. daltosur.com [daltosur.com]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. gattefosse.com [gattefosse.com]

- 4. specialchem.com [specialchem.com]

- 5. cphi-online.com [cphi-online.com]

- 6. Structural and thermal characterization of glyceryl behenate by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. phexcom.com [phexcom.com]

- 9. Compritol® 888 ATO ⋅ Gattefossé [gattefosse.com]

- 10. explore.azelis.com [explore.azelis.com]

- 11. researchgate.net [researchgate.net]

- 12. Glyceryl Dibehenate [doi.usp.org]

- 13. researchgate.net [researchgate.net]

- 14. Analytical Techniques for the Assessment of Drug-Lipid Interactions and the Active Substance Distribution in Liquid Dispersions of Solid Lipid Microparticles (SLM) Produced de novo and Reconstituted from Spray-Dried Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparation of Sustained Release Tablet with Minimized Usage of Glyceryl Behenate Using Post-Heating Method | Semantic Scholar [semanticscholar.org]

- 16. Preparation of Sustained Release Tablet with Minimized Usage of Glyceryl Behenate Using Post-Heating Method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmaceutical Journey of Glyceryl Dibehenate: From Origin to Synthesis and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Glyceryl dibehenate, a key excipient in the pharmaceutical industry, plays a pivotal role in the formulation of oral solid dosage forms, particularly in creating sustained-release drug delivery systems. This technical guide delves into the origins of its constituent raw materials, detailed methodologies for its synthesis, and its mechanism of action in controlling drug release.

Origin of Raw Materials

Pharmaceutical-grade glyceryl dibehenate is synthesized from raw materials of high purity, typically from vegetable origins to ensure safety and minimize potential impurities.[1][2] The primary constituents are:

-

Behenic Acid (Docosanoic Acid): A long-chain saturated fatty acid (C22), behenic acid is commercially derived from the hydrolysis of vegetable oils such as rapeseed (canola) oil and peanut oil.[3]

-

Glycerol (B35011) (Glycerin): A simple polyol compound, pharmaceutical-grade glycerol is sourced from the saponification or hydrolysis of vegetable or animal fats and oils.[3] For high-purity applications, a vegetable source is often preferred.[2]

The selection of raw materials from reliable and traceable supply chains is critical to the quality and performance of the final glyceryl dibehenate excipient.[3]

Synthesis of Glyceryl Dibehenate

The industrial synthesis of glyceryl dibehenate is primarily achieved through the direct esterification of glycerol with behenic acid. This reaction yields a mixture of mono-, di-, and triglycerides of behenic acid, with the desired glyceryl dibehenate being the predominant component.[4]

The synthesis can be represented by the following chemical reaction pathway:

Caption: Chemical synthesis pathway of glyceryl behenate (B1239552).

Experimental Protocol: Direct Esterification

The following protocol is based on established industrial synthesis methods for producing pharmaceutical-grade glyceryl behenate.[5][6]

Materials:

-

Behenic Acid (high purity)

-

Glycerin (pharmaceutical grade)

-

Activated Carbon

-

Purified Water

Equipment:

-

Glass-lined reactor with stirrer and temperature control

-

Heating mantle

-

Filtration apparatus

-

Crystallization vessel

-

Centrifuge

-

Forced-air dryer

-

Pulverizer and sieving equipment

Procedure:

-

Charging the Reactor: Add behenic acid and glycerin to the reactor. A typical molar ratio of behenic acid to glycerin ranges from 1.35:1 to 1.9:1 to favor the formation of the diester.[6]

-

Esterification Reaction: Heat the mixture under constant stirring. The reaction temperature is typically maintained between 120°C and 180°C for 6 to 10 hours.[6] This process is conducted without a catalyst and drives the esterification by removing the water formed during the reaction (dehydration).[6] The reaction progress is monitored by measuring the acid value, which should be controlled to below 4.0.[5]

-

Decolorization: Once the desired acid value is reached, add activated carbon (approximately 1-10% of the behenic acid weight) to the molten product to decolorize it.[5][6]

-

Filtration: Filter the hot mixture to remove the activated carbon.

-

Crystallization and Purification: Transfer the hot filtrate and add purified water. Cool the mixture to approximately 20-25°C and allow it to crystallize over 24 hours.[5]

-

Isolation and Drying: Separate the crystallized product from the water using a centrifuge. Dry the product in a forced-air dryer.

-

Milling: Pulverize the dried glyceryl behenate and pass it through an 80-mesh sieve to obtain a fine powder.[5]

Physicochemical Properties and Specifications

Pharmaceutical-grade glyceryl dibehenate is a white to off-white, waxy solid, often in the form of a fine powder or flakes, with a faint odor.[7] It is practically insoluble in water but soluble in chloroform (B151607) and hot ethanol.[7] The table below summarizes the typical specifications according to major pharmacopeias.

| Property | Specification |

| Appearance | White or off-white powder or hard waxy mass[2] |

| Composition | |

| Monoglycerides | 15.0% - 23.0%[8] |

| Diglycerides | 40.0% - 60.0%[8] |

| Triglycerides | 21.0% - 35.0%[8] |

| Melting Range | 69°C - 74°C[9] |

| Acid Value | ≤ 4.0 mg KOH/g[10] |

| Saponification Value | 145 - 165 mg KOH/g[10] |

| Iodine Value | ≤ 3.0[10] |

| Residue on Ignition | ≤ 0.1%[9] |

| Heavy Metals | ≤ 0.001%[10] |

Role in Pharmaceutical Formulations: Sustained Release Mechanism

Glyceryl dibehenate is widely used as a matrix-forming agent in sustained-release oral tablets. It creates an inert and hydrophobic matrix that controls the release of the active pharmaceutical ingredient (API). The mechanism of release is primarily diffusion-controlled.[11][12]

Caption: Mechanism of sustained drug release from a glyceryl dibehenate matrix.

The process unfolds as follows:

-

Upon ingestion, the aqueous gastrointestinal fluid begins to penetrate the hydrophobic lipid matrix.[11]

-

The fluid dissolves the water-soluble API particles embedded within the matrix.[11]

-

As the API dissolves, it creates a network of pores and channels.[12]

-

The dissolved API then diffuses out of the matrix through this network, driven by the concentration gradient between the inside of the tablet and the surrounding fluid.[11]

Because the glyceryl dibehenate matrix itself is largely non-erodible, the release rate is primarily governed by the rate of diffusion, which provides a sustained release profile for the drug.

Characterization and Quality Control Workflow

Ensuring the quality and consistency of glyceryl dibehenate is crucial for its performance as a pharmaceutical excipient. A comprehensive analytical workflow is employed for its characterization.

Caption: Quality control and characterization workflow for glyceryl dibehenate.

Key Experimental Protocols for Characterization

-

Identification by Thin-Layer Chromatography (TLC): A solution of glyceryl behenate in chloroform is applied to a silica (B1680970) gel plate. The chromatogram is developed, and the spots are visualized under UV light after spraying with a suitable reagent. The Rf values of the sample should correspond to those of a USP Glyceryl Behenate reference standard.[3]

-

Assay of Glyceride Composition by Gas Chromatography (GC): The glyceryl behenate is derivatized to form methyl esters of the fatty acids. These are then analyzed by GC with a flame-ionization detector to determine the fatty acid composition and the relative amounts of mono-, di-, and triglycerides.[3]

-

Thermal Analysis by Differential Scanning Calorimetry (DSC): DSC is used to determine the melting range of the material and to study its polymorphic behavior. The thermal profile provides insights into the crystallinity of the excipient, which can influence its performance in a formulation.

-

Crystallinity by X-ray Diffraction (XRD): Powder XRD is employed to investigate the crystalline structure and identify different polymorphic forms of glyceryl behenate. This is crucial as polymorphism can affect the stability and release characteristics of the final drug product.

References

- 1. phexcom.com [phexcom.com]

- 2. Glyceryl Dibehenate — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. Semi-solid Preparation [en.alphahi-tech.com]

- 3. casss.org [casss.org]

- 4. researchgate.net [researchgate.net]

- 5. CN103102267A - Preparation method of pharmaceutic adjuvant grade Glyceryl Behenate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. icpms.labrulez.com [icpms.labrulez.com]

- 10. jddtonline.info [jddtonline.info]

- 11. rjpn.org [rjpn.org]

- 12. imageprovision.com [imageprovision.com]

Glyceryl Dibehenate: A Comprehensive Toxicological and Safety Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Glyceryl dibehenate, a diester of glycerin and behenic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries. Its primary functions include acting as a lubricant, a binder, and a matrix-forming agent for sustained-release formulations. This technical guide provides a thorough evaluation of the toxicology and safety profile of glyceryl dibehenate, drawing upon available preclinical data and established regulatory guidelines. For endpoints where specific data on glyceryl dibehenate is limited, information on the closely related and structurally similar diacylglycerol (DAG) oil has been included to provide a comprehensive safety perspective.

Executive Summary

Glyceryl dibehenate is characterized by a low order of acute toxicity and is generally considered to be non-irritating and non-sensitizing to the skin. Genotoxicity studies on related diacylglycerol compounds have consistently shown no evidence of mutagenic or clastogenic potential. Subchronic and reproductive toxicity studies on diacylglycerol oil, a close analog, have established high No-Observed-Adverse-Effect Levels (NOAELs), indicating a wide margin of safety for oral exposure. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that glyceryl dibehenate is safe as a cosmetic ingredient in the current practices of use and concentration.[1][2] Similarly, it is affirmed as Generally Recognized as Safe (GRAS) for use as a food additive by the U.S. Food and Drug Administration (FDA).[3]

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance.

Oral Toxicity

Quantitative data for the acute oral toxicity of glyceryl dibehenate is available for a commercial product, Compritol® 888 ATO, which is primarily composed of glyceryl dibehenate.

Table 1: Acute Oral Toxicity of Glyceryl Dibehenate

| Species | Test Substance | LD50 (mg/kg bw) | Observations | Reference |

| Mouse | Compritol® 888 ATO | 5,000 | Moderate acute toxicity indicated. | [3] |

Experimental Protocol: Acute Oral Toxicity (Limit Test based on OECD 420)

The acute oral toxicity is typically assessed using a limit test design when the substance is expected to have low toxicity.

-

Test System: Rodents, typically rats or mice.

-

Dose Level: A single high dose, often 2000 or 5000 mg/kg body weight.

-

Administration: The test substance is administered orally by gavage.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

Irritation and Sensitization

These studies evaluate the potential of a substance to cause local inflammatory reactions on the skin and eyes, and to elicit an allergic response.

Dermal Irritation

Studies on glyceryl dibehenate indicate a lack of significant skin irritation.

Table 2: Dermal Irritation Studies

| Species | Test Substance | Concentration | Results | Reference |

| Human | Trade mixture with glyceryl dibehenate | Unspecified | No irritation or significant cutaneous intolerance in a 48-h occlusive patch test. | [4] |

| Rabbit | Not specified | Not specified | No dermal corrosion or irritation observed. Primary Irritation Index of 0.00. | [5][6] |

Experimental Protocol: Acute Dermal Irritation (OECD 404)

This test assesses the potential of a substance to cause skin irritation.[7]

-

Test System: Albino rabbits.

-

Application: A single dose of 0.5 g of the test substance is applied to a small area of shaved skin under a semi-occlusive patch.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored according to a standardized system (e.g., Draize scale), and a Primary Irritation Index is calculated.

Skin Sensitization

Glyceryl dibehenate is not considered to be a skin sensitizer.

Table 3: Skin Sensitization Studies

| Test Type | Species | Test Substance | Concentration | Results | Reference |

| Maximization Test | Human | Foundation with 1.5% Glyceryl Dilaurate | 1.5% | Not a skin sensitizer. | [4] |

Experimental Protocol: Skin Sensitization - Guinea Pig Maximization Test (GPMT) (OECD 406)

The GPMT is a method used to assess the potential of a substance to induce skin sensitization.[8][9]

-

Test System: Guinea pigs.

-

Induction Phase:

-

Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) and the adjuvant alone.

-

One week later, topical application of the test substance to the same area.

-

-

Challenge Phase: Two weeks after the induction, a non-irritating concentration of the test substance is applied topically to a naive site.

-

Evaluation: The challenge sites are observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group are compared to a control group.

Genotoxicity

Table 4: Genotoxicity Studies on Diacylglycerol (DAG) Oil

| Assay Type | Test System | Metabolic Activation | Test Substance | Results | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium strains | With and without S9 | Unheated and Heated DAG Oil | Negative | [10] |

| In vitro Chromosomal Aberration Assay | Chinese Hamster Lung (CHL/IU) cells | With and without S9 | Unheated and Heated DAG Oil | Negative | [10] |

| In vivo Bone Marrow Micronucleus Assay | ICR CD Mice | N/A | Unheated and Heated DAG Oil | Negative | [10] |

Experimental Protocols:

-

Bacterial Reverse Mutation Assay (Ames Test - OECD 471): This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The test substance is incubated with the bacteria, with and without a metabolic activation system (S9). A positive result is indicated by a significant increase in the number of revertant colonies that have regained the ability to grow in the absence of the amino acid.[11]

-

In Vitro Chromosomal Aberration Assay (OECD 473): Mammalian cells (e.g., Chinese hamster ovary cells) are exposed to the test substance, with and without metabolic activation. The cells are then arrested in metaphase, harvested, and examined microscopically for structural chromosomal abnormalities.[1][5]

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Rodents are treated with the test substance. Bone marrow or peripheral blood is collected, and immature erythrocytes are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[6][12]

Repeated Dose Toxicity

Repeated dose toxicity studies provide information on the potential adverse effects of a substance following prolonged exposure.

Subchronic Oral Toxicity

A 90-day oral toxicity study was conducted on alpha-linolenic acid-enriched diacylglycerol (ALA-DAG) oil in rats.

Table 5: 90-Day Subchronic Oral Toxicity of ALA-DAG Oil in Rats

| Species | Test Substance | Dose Levels (mg/kg bw/day) | NOAEL (mg/kg bw/day) | Observations | Reference |

| Rat (Male) | ALA-DAG Oil | 0, 1.375%, 2.75%, 5.5% in diet | 2916 | No toxicologically significant treatment-related changes. | [1][3] |

| Rat (Female) | ALA-DAG Oil | 0, 1.375%, 2.75%, 5.5% in diet | 3326 | No toxicologically significant treatment-related changes. | [1][3] |

Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study is designed to evaluate the cumulative toxic effects of a substance over a 90-day period.[13][14]

-

Test System: Rats are the preferred species.

-

Dose Groups: At least three dose levels and a control group, with at least 10 males and 10 females per group.

-

Administration: The test substance is administered daily, typically by gavage or mixed in the diet or drinking water.

-

Observations: Daily clinical observations, weekly measurements of body weight and food/water consumption, and periodic hematology, clinical chemistry, and urinalysis.

-

Pathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.

Reproductive and Developmental Toxicity

These studies assess the potential for a substance to interfere with reproductive function and fetal development.

A two-generation reproductive toxicity study was conducted with DAG oil in rats.

Table 6: Two-Generation Reproductive Toxicity of DAG Oil in Rats

| Species | Test Substance | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Observations | Reference |

| Rat | DAG Oil | 0, 1160, 2320, 4630 | 4630 | No toxicologically significant effects on reproductive performance or neonatal toxicity. | [12] |

Experimental Protocol: Two-Generation Reproduction Toxicity Study (OECD 416)

This study evaluates the effects of a substance on all phases of the reproductive cycle over two generations.[4]

-

Test System: Rats.

-

Parental Generation (F0): Males and females are dosed for a period before mating, during mating, and for females, during gestation and lactation.

-

First Filial Generation (F1): Offspring are selected from the F0 generation and are dosed from weaning through maturity, mating, and the production of the F2 generation.

-